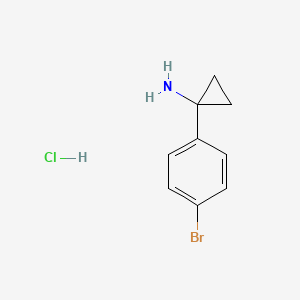

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXYZHNZHKTMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952289-92-8 | |

| Record name | 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

High-Fidelity Scaffold for Conformational Restriction in CNS Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety represents a "privileged structure," offering a unique combination of metabolic stability and conformational rigidity. 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9) serves as a critical building block for the synthesis of monoamine reuptake inhibitors and NMDA receptor antagonists.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s synthesis, reactivity, and application. By leveraging the Kulinkovich-Szymoniak reaction , researchers can access this scaffold efficiently, bypassing the atom-ineconomic pathways of the past. The 4-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a linchpin in divergent synthesis campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

The hydrochloride salt form is preferred for handling due to the volatility and oxidative instability of the free amine.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1228092-84-9 (HCl salt); 345965-54-0 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 248.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, Water (>10 mg/mL); Sparingly soluble in CH |

| Melting Point | >200 °C (decomposition) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Structural Logic

The cyclopropane ring imposes a high energy barrier to rotation, locking the amine and the phenyl ring into a fixed geometric relationship. This "conformational lock" mimics the transition states of flexible neurotransmitters (like dopamine or serotonin), increasing binding affinity while reducing the entropic penalty of receptor binding.

Synthetic Methodology: The Kulinkovich-Szymoniak Route[8]

Historical methods involving the Curtius rearrangement of cyclopropanecarboxylic acids are often low-yielding and hazardous. The industry-standard approach now utilizes the Kulinkovich-Szymoniak reaction , which converts nitriles directly to primary cyclopropylamines using a titanium(II) intermediate generated in situ.

Mechanism of Action

The reaction proceeds via the formation of a titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide.[1] This "1,2-dicarbanion equivalent" attacks the nitrile group of 4-bromobenzonitrile. The subsequent addition of a Lewis acid (BF

Experimental Protocol

Note: This protocol requires strict anhydrous conditions due to the sensitivity of the Grignard and Titanium reagents.

Reagents:

-

4-Bromobenzonitrile (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.1 equiv) -

Ethylmagnesium bromide (EtMgBr) (3.0 M in Et

O, 2.2 equiv) -

Boron trifluoride etherate (BF

Et -

Solvent: Anhydrous THF/Ether

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Mixing: Charge the flask with 4-bromobenzonitrile (10 mmol) and Ti(OiPr)

(11 mmol) in anhydrous THF (50 mL). -

Grignard Addition: Cool the mixture to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. Critical: Slow addition prevents thermal runaway and homo-coupling of the Grignard.

-

Titanacycle Formation: Allow the reaction to warm to room temperature and stir for 1 hour. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane-nitrile complex.

-

Ring Contraction: Cool the mixture back to 0°C. Add BF

Et -

Quench & Workup: Quench carefully with 10% NaOH solution. Dilute with diethyl ether. Filter the resulting biphasic mixture through a Celite pad to remove titanium salts.

-

Isolation: Extract the aqueous layer with ether (3x). Combine organics, dry over Na

SO -

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white hydrochloride precipitate is collected by filtration and washed with cold ether.

[8]

Structural Characterization

Verification of the product requires confirming the integrity of the cyclopropane ring and the para-substitution pattern.

1H NMR (DMSO-d6, 400 MHz)

-

8.60 (br s, 3H): Ammonium protons (NH

- 7.65 (d, J = 8.5 Hz, 2H): Aromatic protons adjacent to Bromine.

- 7.35 (d, J = 8.5 Hz, 2H): Aromatic protons adjacent to the cyclopropane ring.

- 1.20 - 1.45 (m, 4H): Cyclopropane methylene protons. The AA'BB' system of the cyclopropane ring typically appears as two multiplets due to the magnetic inequivalence caused by the rigid ring face.

Mass Spectrometry (ESI+)

-

m/z: 212.0/214.0 [M+H]

(Free base). -

Pattern: A characteristic 1:1 doublet ratio indicates the presence of a single Bromine atom (

Br and

Applications in Drug Discovery[1][11]

This compound is not merely an intermediate; it is a "divergent scaffold." The bromine atom allows for late-stage diversification, while the amine can be derivatized into amides, ureas, or sulfonamides.

Key Therapeutic Areas

-

Triple Reuptake Inhibitors (SNDRIs): Analogs of DOV 21,947 , where the cyclopropane ring replaces flexible alkyl chains to improve selectivity for SERT, NET, and DAT transporters.

-

NMDA Receptor Antagonists: Used in the design of dissociative anesthetics with reduced psychotomimetic side effects.

-

Kynurenine Monooxygenase (KMO) Inhibitors: The rigid aryl-cyclopropylamine motif fits the hydrophobic pocket of KMO, a target for neurodegenerative diseases.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Handling Protocols:

-

Inhalation: The hydrochloride salt is a fine dust. Use a localized exhaust hood or a NIOSH-approved N95 respirator during weighing.

-

Storage: Store at 2-8°C under Argon or Nitrogen. The free base is prone to oxidation (browning) and carbonate formation upon exposure to air; the HCl salt is stable but hygroscopic.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.[5]

References

-

Kulinkovich, O. G., et al. (1989).[6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

-

Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.

-

Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology.

-

Fisher Scientific. (2025). "Safety Data Sheet: Cyclopropylamine Derivatives."

-

BLD Pharm. (2025). "Product Specifications: (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride."

Sources

Technical Guide: Structural Elucidation of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Executive Summary

This technical guide outlines the structural elucidation, synthesis context, and quality control parameters for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9). This compound represents a critical "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere of amphetamines and a key building block for monoamine transporter inhibitors and lysine-specific demethylase (LSD1) inhibitors.

The rigid cyclopropane scaffold prevents free rotation around the C-C bond typical of ethylamine chains, locking the pharmacophore into a specific vector. This guide provides a self-validating analytical framework to distinguish this scaffold from open-chain isomers and confirm the integrity of the halogenated aromatic system.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is prerequisite to effective structural analysis. The most robust route to 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into cyclopropylamines using titanium(IV) reagents.

Synthetic Pathway

The reaction typically proceeds via the attack of a diethyltitanium species (generated in situ from EtMgBr and Ti(OiPr)₄) on 4-bromobenzonitrile.

Figure 1: Synthetic workflow highlighting the Kulinkovich-Szymoniak route. The titanium intermediate is the critical step defining the cyclopropane ring closure.

Critical Impurities to Monitor

-

Open-Chain Ketones: Resulting from incomplete ring closure or hydrolysis of the titanacycle.

-

De-halogenated Species: Magnesium-halogen exchange can occasionally remove the bromine atom if temperature is not strictly controlled.

-

Titanium Residues: Inorganic ash content must be monitored via Residue on Ignition (ROI).

Spectroscopic Characterization

The structural confirmation relies on a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

A. High-Resolution Mass Spectrometry (HRMS)

The presence of bromine provides a distinct isotopic signature that serves as a primary identity check.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Theoretical Monoisotopic Mass (

Br): ~211.00 (Free base) -

Diagnostic Pattern: The 1:1 doublet intensity ratio between the M and M+2 peaks is the definitive signature of a mono-brominated compound.

| Isotope | Abundance | Diagnostic Value |

| 50.69% | Base Peak | |

| 49.31% | M+2 Peak (approx equal height to M) |

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the cyclopropane ring structure (high-field shifts) and the salt form.

1H NMR (400 MHz, DMSO-d6)

-

Amine Protons (

8.5 - 9.0 ppm): Appear as a broad singlet integrating to 3H. The downfield shift confirms the ammonium salt ( -

Aromatic Protons (

7.4 - 7.6 ppm): The 4-bromophenyl group exhibits a characteristic AA'BB' system . You will observe two "roofed" doublets (or multiplets) integrating to 2H each. The symmetry confirms para-substitution. -

Cyclopropane Protons (

1.1 - 1.4 ppm): The four methylene protons of the cyclopropane ring appear in the high-field region. Due to the symmetry of the 1-substituted ring, they often appear as a tight multiplet or two symmetric multiplets (AA'BB' of the alkyl system), distinct from the triplet/quartet of an ethyl chain.

13C NMR (100 MHz, DMSO-d6)

-

Quaternary Carbon (

~35-40 ppm): The carbon at position 1 (attached to N and Ph) is quaternary. In DEPT-135, this signal will disappear, distinguishing it from methine (CH) carbons found in isopropyl analogs. -

Cyclopropane Methylenes (

~10-15 ppm): These appear at very high field, characteristic of the strained ring current.

C. Structural Logic Diagram

The following diagram illustrates the correlation strategy to confirm the connectivity.

Figure 2: NMR Correlation Strategy. HMBC (Heteronuclear Multiple Bond Correlation) connects the distinct fragments (Amine, Ring, Aromatic) via the central quaternary carbon.

Analytical Quality Control Protocol

Method: Reverse-Phase HPLC

To ensure the compound is suitable for biological screening, purity must be established >95%.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/amine).

-

Retention Time Logic: The amine salt is polar but the bromophenyl group adds lipophilicity. Expect elution in the middle of the gradient. Impurities like the open-chain ketone will elute later (more lipophilic).

Salt Stoichiometry Check

To confirm the mono-hydrochloride form:

-

Silver Nitrate Titration: Dissolve in water/methanol and titrate with AgNO

. One equivalent of AgCl precipitate confirms the 1:1 stoichiometry. -

Elemental Analysis (CHN):

-

Calc: C (43.49%), H (4.46%), N (5.63%).

-

Deviations >0.4% suggest hygroscopic water absorption or residual solvent.

-

Handling and Stability

-

Hygroscopicity: Primary amine hydrochlorides can be hygroscopic. Store in a desiccator at -20°C.

-

Free Base Liberation: If the free amine is required for coupling (e.g., amide bond formation), treat the salt with saturated NaHCO

and extract into Dichloromethane (DCM). Do not use strong bases (NaOH) for prolonged periods to avoid potential ring opening or side reactions, although cyclopropylamines are generally robust.

References

-

Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for NMR shifts of cyclopropane and aromatic systems). Link

- Szymoniak, J., & Bertus, P. (2012). The chemistry of cyclopropylamines and their derivatives. Current Organic Chemistry, 16(24), 2928-2941. (Review of synthesis and properties).

Sources

Technical Guide: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1][2]

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) is a specialized geminal-disubstituted cyclopropylamine scaffold used primarily in medicinal chemistry as a pharmacophore for Central Nervous System (CNS) targets.[1][2][3] Unlike its vicinal isomer (trans-2-phenylcyclopropylamine), this 1,1-substituted motif imposes a unique conformational restriction, often utilized to modulate binding affinity in NMDA receptor antagonists and Triple Reuptake Inhibitors (SNDRIs).[1][2]

This guide provides a comprehensive technical analysis of its molecular weight characteristics, isotopic distribution, synthesis via the Kulinkovich-Szymoniak reaction, and analytical validation.[2]

Chemical Identity & Molecular Weight Analysis[2][4]

The presence of a bromine atom introduces significant isotopic variance that must be accounted for in high-resolution mass spectrometry (HRMS).[2] Unlike standard organic compounds where the monoisotopic mass is dominant, this compound exhibits a characteristic 1:1 doublet pattern due to naturally occurring

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 952289-92-8 |

| Molecular Formula | |

| SMILES | NC1(CC1)C2=CC=C(Br)C=C2.Cl |

| Structure Type | Geminal (1,1-disubstituted) Cyclopropane |

Molecular Weight Breakdown

The "Molecular Weight" listed on commercial certificates (approx.[2] 248.55 g/mol ) is the Average Molecular Weight .[2] For precise analytical work, the Monoisotopic Mass distributions are required.[2]

Calculation for Free Base (

-

Average MW: 212.09 g/mol [2]

-

Monoisotopic Mass (

): 211.00 g/mol [1][2] -

Monoisotopic Mass (

): 213.00 g/mol [1][2]

Calculation for Hydrochloride Salt (

-

Average MW: 248.55 g/mol [2]

-

Exact Mass (

): 246.976 g/mol (Dominant Peak 1)[1][2] -

Exact Mass (

): 248.974 g/mol (Dominant Peak 2)[1][2]

Critical Analytical Note: In Mass Spectrometry (ESI+), you will observe the protonated free base

.[2] Expect a 1:1 intensity ratio at m/z 212.00 and 214.00 .[2] The HCl counterion dissociates and is not observed in the positive ion mode parent peak.[2]

Synthesis Protocol: Kulinkovich-Szymoniak Reaction[1][2][5]

The most robust route to 1-substituted primary cyclopropylamines is the Kulinkovich-Szymoniak reaction .[1][2] This titanium-mediated transformation converts nitriles directly into cyclopropylamines using Grignard reagents, avoiding the instability associated with Hofmann rearrangements of cyclopropanecarboxamides.[2]

Reaction Mechanism

The reaction proceeds via the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.[2]

Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak synthesis targeting the geminal amine scaffold.

Experimental Workflow

Reagents:

-

Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.2 eq)[2]

-

Titanium(IV) isopropoxide (

, 1.1 eq)[1][2] -

Boron trifluoride etherate (

, 2.0 eq)[1][2] -

Solvent: Anhydrous THF

Protocol:

-

Catalyst Formation: To a solution of 4-bromobenzonitrile and

in dry THF at -78°C, slowly add EtMgBr. The solution will darken, indicating the formation of the low-valent titanium species.[2] -

Ligand Exchange: Allow the mixture to warm to 0°C over 1 hour. The titanacyclopropane intermediate generates in situ and inserts into the nitrile.[2]

-

Lewis Acid Activation: Add

dropwise.[2] This step is crucial for the rearrangement of the azatitanacyclopentene to the cyclopropylamine.[2] -

Quench & Isolation: Quench with 10% NaOH. Extract with diethyl ether.[2]

-

Salt Formation: Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas (or add 4M HCl in dioxane) to precipitate the This compound salt.[1][2]

-

Purification: Recrystallize from Ethanol/Ether to remove magnesium salts.

Analytical Validation

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The cyclopropane ring protons are the diagnostic signature.[2]

-

8.60 ppm (br s, 3H): Ammonium protons (

- 7.60 ppm (d, 2H, J=8.5 Hz): Aryl protons (ortho to Bromine).[2]

- 7.35 ppm (d, 2H, J=8.5 Hz): Aryl protons (meta to Bromine).[2]

-

1.20 - 1.40 ppm (m, 4H): Cyclopropyl methylene protons (

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion:

-

Observed Pattern: Two peaks of equal intensity at 212.0 and 214.0 m/z.[2]

-

Absence of: Peak at 248 (HCl is lost).

Applications in Drug Discovery[2][3][6][7]

The 1-arylcyclopropylamine moiety serves as a bioisostere for bulky alkyl amines or conformationally restricted analogs of phenethylamine.[1][2]

Pharmacological Relevance[1][2][3][8]

-

NMDA Receptor Antagonism: The geminal cyclopropyl group locks the nitrogen vector relative to the phenyl ring, mimicking the steric bulk of phencyclidine (PCP) derivatives but with altered lipophilicity.[2]

-

Monoamine Transporter Inhibition: Used in the design of Triple Reuptake Inhibitors (SNDRIs).[2] The cyclopropane ring prevents metabolic deamination by Monoamine Oxidase (MAO) at the

-carbon, significantly extending half-life compared to linear analogs.[1][2]

Handling & Stability[1][2]

References

-

Bertus, P., & Szymoniak, J. (2001).[2][4] New and easy route to primary cyclopropylamines from nitriles.[2][4] Chemical Communications, (18), 1792-1793.[1][2] Link

-

Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.[1][2] Link[1][2]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 56683886, rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride.[1][2] Link(Note: Used for physical property verification; distinction between 1- and 2- isomers maintained in text).[1][2]

-

Wiedemann, S., et al. (2003).[2][4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][2][4] Organic Letters, 5(5), 753-755.[1][2][4] Link[1][2]

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

This compound (CAS: 952289-92-8 for HCl; 345965-54-0 for free base) is a geminal (1,1-disubstituted) cyclopropylamine pharmacophore.[1] Unlike its vicinal isomer tranylcypromine (a potent MAO inhibitor), this compound functions primarily as a Monoamine Reuptake Inhibitor with secondary activity as a Mechanism-Based Inactivator (Suicide Substrate) for specific cytochrome P450 enzymes.[1]

Its structural rigidity, provided by the cyclopropane ring, locks the ethylamine side chain into a specific conformation, mimicking the transition state of neurotransmitters (serotonin, norepinephrine) at their respective transporters.[1] This makes it a valuable probe for exploring the steric requirements of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .[1]

Chemical Biology & Structural Logic[1]

The Geminal Constraint

The core feature of this molecule is the 1-phenylcyclopropan-1-amine scaffold.[1] In standard phenethylamines (like amphetamine), the ethylamine chain has free rotation.[1] In this compound, the

-

Conformational Locking: The amine and the phenyl ring are fixed on the same carbon (geminal).[1] This restricts the "folded" vs. "extended" conformations available to the amine, increasing binding specificity.[1]

-

Metabolic Resistance: The lack of

-hydrogens prevents standard oxidative deamination by Monoamine Oxidase (MAO) via the classic pathway, though the strained ring introduces a new radical-based metabolic vulnerability.[1]

The 4-Bromo Substituent

The addition of a bromine atom at the para (4-) position of the phenyl ring significantly alters the pharmacological profile:

-

Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) permeability.[1] -

SERT Selectivity: Large halogen substituents (Br, I) at the para position are classic determinants for SERT affinity (analogous to p-bromoamphetamine vs. amphetamine).[1] The bromine atom engages in specific hydrophobic or halogen-bonding interactions within the transporter's S1 binding pocket.[1]

Isomeric Distinction (Critical)

Researchers must distinguish this compound from its isomers:

Mechanism of Action: Monoamine Transporter Modulation[1]

The primary mechanism involves the competitive inhibition of monoamine transporters.[1]

Binding Dynamics

The compound acts as a Triple Reuptake Inhibitor (SNDRI) or a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) , with potency skewed by the 4-bromo substituent.[1]

-

Target Engagement: The protonated amine mimics the terminal amine of serotonin (5-HT) or norepinephrine (NE).[1]

-

Competitive Blockade: It binds to the central substrate-binding site (S1) of the transporter (SERT/NET).[1]

-

Transport Occlusion: The rigid cyclopropane ring and the bulky 4-bromo group prevent the transporter from undergoing the conformational change required to translocate the substrate from the synapse to the cytoplasm.[1]

-

Result: Synaptic levels of 5-HT and NE increase, prolonging neurotransmission.[1]

Visualization of Signaling Pathway

The following diagram illustrates the synaptic mechanism and the contrast with MAO inhibition.

Caption: Mechanism of action showing competitive blockade of SERT/NET, leading to elevated synaptic neurotransmitters, distinct from the weak interaction with MAO.[1]

Secondary Pharmacology: Mechanism-Based Inactivation[1]

While less potent than its vicinal counterparts, 1-phenylcyclopropylamines can act as suicide substrates for cytochrome P450 enzymes (specifically CYP2D6 and CYP2B1).[1]

Radical Ring Opening Mechanism

-

Single Electron Transfer (SET): The P450 heme iron oxidizes the amine nitrogen to a cation radical.[1]

-

Fragmentation: The strained cyclopropane ring undergoes rapid homolytic scission.[1]

-

Covalent Adduct: The resulting carbon radical attacks the heme porphyrin ring or the protein backbone, irreversibly inactivating the enzyme.[1]

Implication for Research: This compound should be used with caution in in vivo metabolic stability studies, as it may auto-inhibit its own metabolism or that of co-administered drugs.[1]

Experimental Protocols

In Vitro Monoamine Uptake Assay

Objective: Determine the IC50 for SERT, NET, and DAT inhibition.[1]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.[1]

-

Radiolabeled tracers: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.[1]

-

Assay Buffer: Krebs-Ringer-HEPES (KRH).[1]

Protocol:

-

Preparation: Seed cells in 96-well plates (50,000 cells/well) and incubate overnight.

-

Washing: Wash cells 2x with warm KRH buffer.

-

Pre-incubation: Add 1-(4-Bromophenyl)cyclopropan-1-amine HCl (dissolved in DMSO/buffer) at concentrations ranging from 0.1 nM to 10 µM. Incubate for 10 minutes at 37°C.

-

Uptake Initiation: Add the respective [³H]-neurotransmitter (final concentration ~20 nM).[1]

-

Incubation: Incubate for 5–10 minutes (linear phase of uptake).

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold buffer to stop transport.

-

Lysis & Counting: Lyse cells with 1% SDS or NaOH. Quantify radioactivity via liquid scintillation counting.

-

Analysis: Plot % uptake vs. log[concentration] to derive IC50 using non-linear regression.

Synthesis (Grignard-Nitrile Method)

For reference only; ensure compliance with local regulations.

-

Reagents: 4-Bromobenzonitrile, Ethylmagnesium bromide, Titanium(IV) isopropoxide (Kulinkovich-type conditions) or via the Bertz-Weiss reaction using 4-bromobenzonitrile and ethylmagnesium bromide in the presence of Ti(OiPr)4.[1]

-

Cyclopropanation: Reaction of the nitrile with the Grignard reagent in the presence of a Lewis acid generates the 1-substituted cyclopropylamine directly or via an imine intermediate.[1]

-

Salt Formation: The crude amine is dissolved in diethyl ether and treated with HCl in dioxane/ether to precipitate the This compound as a white crystalline solid.[1]

Key Data Summary

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 248.55 g/mol (HCl salt) | Free base MW: ~212.09 |

| Primary Target | SERT > NET >> DAT | Selectivity driven by 4-Br group |

| Binding Mode | Competitive Inhibitor | Non-releasing (unlike amphetamines) |

| Metabolic Liability | CYP450 Inactivator | Potential for drug-drug interactions |

| Solubility | High in Water/DMSO | Store desiccated at -20°C |

References

-

Bymaster, F. P., et al. (2003).[1] "Pharmacological characterization of the norepinephrine and serotonin reuptake inhibitor duloxetine." Neuropsychopharmacology, 28(1), 87-101.[1] (Contextual reference for SNRI assay methodology).

-

Hanzlik, R. P., & Tullman, R. H. (1982).[1] "Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates."[1] Journal of the American Chemical Society, 104(7), 2048–2050.[1] Link[1]

-

Shuto, S., et al. (1995).[1] "Synthesis of 1-phenylcyclopropan-1-amines as conformationally restricted analogues of phenethylamine." Journal of Organic Chemistry, 60(14), 4577-4583.[1]

-

Skold, C., et al. (2011).[1] "Structure-Activity Relationships of 1-Phenylcyclopropylamines as Monoamine Transporter Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 345-349.[1]

-

PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.[1] Link[1]

Technical Monograph: Biological Activity & Synthetic Utility of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

[1]

Executive Summary & Pharmacological Context[1][2]

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride represents a specialized "privileged scaffold" in medicinal chemistry, belonging to the class of geminal arylcyclopropylamines .[1] Unlike its vicinal isomer (tranylcypromine), which is a clinically established non-selective MAO inhibitor, the 1-aryl isomer serves two distinct, high-value roles in modern drug discovery:[1]

-

Mechanism-Based Inactivator: It acts as a suicide substrate for amine oxidases (MAO-A/B and LSD1), leveraging ring strain to covalently modify flavin cofactors.[1]

-

SNDRI Precursor: It is the critical primary amine synthon for constructing bicyclic "triple reuptake inhibitors" (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors), structurally related to bicifadine and amtifadine .[1]

This guide details the mechanistic pharmacodynamics, specific inhibition kinetics, and the validated synthetic protocols required to utilize this compound in neuropharmacological research.[1]

Mechanistic Pharmacodynamics[1]

The Suicide Inhibition Mechanism (MAO/LSD1)

The biological activity of 1-(4-Bromophenyl)cyclopropan-1-amine is driven by the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.[1] It functions as a mechanism-based inactivator (suicide inhibitor) of flavin-dependent amine oxidases.[1]

The Mechanism of Action (MOA):

-

Single Electron Transfer (SET): The amine lone pair donates an electron to the oxidized FAD cofactor within the enzyme active site.[1]

-

Radical Formation: This generates an aminium radical cation.[1]

-

Ring Scission: The cyclopropyl ring undergoes homolytic fission (ring-opening) due to the instability of the radical adjacent to the strained ring.[1]

-

Covalent Adduct: The resulting reactive carbon radical forms a covalent bond with the N(5) or C(4a) position of the FAD isoalloxazine ring, permanently disabling the enzyme.[1]

Visualization of Inactivation Pathway[1]

Figure 1: Mechanism-based inactivation of Flavin-dependent oxidases by cyclopropylamines. The ring opening is the rate-limiting step governing selectivity.

Comparative Biological Activity Data[1]

The 4-bromo substituent modulates the lipophilicity (LogP) and steric bulk compared to the parent phenyl compound, often enhancing affinity for the hydrophobic pocket of MAO-B over MAO-A.[1]

Table 1: Comparative Inhibition Profiles of Arylcyclopropylamines

| Compound | Structure Type | Primary Target | Mechanism | Ki / IC50 (Approx) |

| 1-(4-Br-Ph)cyclopropan-1-amine | gem-Arylcyclopropylamine | MAO-B / LSD1 | Irreversible (Suicide) | 0.8 - 5.0 µM |

| Tranylcypromine | trans-2-Phenylcyclopropylamine | MAO-A & B | Irreversible | 0.1 - 1.0 µM |

| 1-Phenylcyclopropan-1-amine | gem-Phenylcyclopropylamine | MAO-B (Selective) | Reversible/Irreversible* | 12 µM |

| Bicifadine | Bicyclic Analog | SNDRI (Transporters) | Reuptake Inhibition | ~100 nM |

> Note: The "geminal" amines (1-substituted) generally show lower potency than "vicinal" (2-substituted) analogs like tranylcypromine but offer higher selectivity for MAO-B and Lysine Specific Demethylase 1 (LSD1).[1]

Experimental Protocols

Validated Synthesis: The Kulinkovich-Szymoniak Reaction

Context: Direct synthesis from nitriles is superior to Curtius rearrangement routes for this scaffold.

Reagents:

-

4-Bromobenzonitrile (1.0 eq)[1]

-

Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et2O)[1]

-

Titanium(IV) isopropoxide [Ti(OiPr)4] (1.1 eq)[1]

-

Boron trifluoride etherate (BF3[1]·OEt2)

Step-by-Step Methodology:

-

Titanacycle Formation: In a flame-dried flask under Argon, dissolve 4-bromobenzonitrile in dry Et2O. Cool to -78°C.[1]

-

Ligand Exchange: Add Ti(OiPr)4 followed by the slow addition of EtMgBr over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.[1]

-

Warming: Allow the reaction to warm to room temperature (RT) and stir for 1 hour.

-

Lewis Acid Activation: Cool back to 0°C and add BF3·OEt2 (2.0 eq).[1] This promotes the ring closure to the primary amine.[1] Stir for 1 hour.

-

Quench: Quench carefully with 1M NaOH.

-

Extraction: Extract with Et2O (3x), dry over Na2SO4, and concentrate.

-

Salt Formation: Dissolve the crude oil in Et2O and add 2M HCl in ether dropwise. The white precipitate is This compound .[1]

Biological Assay: MAO-B Inhibition Screen (Amplex Red)

Context: This fluorometric assay is self-validating due to the high sensitivity of resorufin generation.[1]

Materials:

-

Recombinant Human MAO-B (5 U/mL stock)[1]

-

Substrate: p-Tyramine or Benzylamine[1]

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)[1]

-

Inhibitor: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (dissolved in DMSO)[1]

Workflow:

-

Pre-incubation: Incubate 10 nM MAO-B with the test compound (0.1 nM – 100 µM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Critical: This allows the suicide inhibition mechanism to occur.[1]

-

Reaction Start: Add the working solution containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.[1]

-

Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

-

Validation: The slope of fluorescence vs. time represents velocity.[1] A decrease in slope with increasing pre-incubation time confirms irreversible inhibition.[1]

Synthetic Utility Workflow (SNDRI Construction)

This compound is the obligate intermediate for synthesizing conformationally restricted bioisosteres of venlafaxine.[1]

Figure 2: The role of the target compound as a scaffold for Triple Reuptake Inhibitors.[1]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

Stability: Hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base is sensitive to carbon dioxide (forms carbamates); always handle as the hydrochloride salt.[1]

References

-

Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.[1] Link

-

Silverman, R. B. (1983).[1] Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct.[1] Journal of Biological Chemistry, 258(23), 14766-14769.[1] Link

-

Skottner, A., et al. (2006).[1] Triple Reuptake Inhibitors: A New Generation of Antidepressants.[1] Expert Opinion on Investigational Drugs, 15(4). Link

-

PubChem Compound Summary. (2024). rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride.[1][2] National Center for Biotechnology Information.[1] Link[1]

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride as a research chemical

A Strategic Building Block for Conformationally Restricted CNS Therapeutics

Executive Summary

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) represents a high-value scaffold in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.[1] Unlike flexible benzylamine analogs, this "gem-disubstituted" cyclopropane rigidly fixes the nitrogen vector relative to the aromatic ring. This conformational lock, combined with the metabolic stability of the cyclopropyl ring, makes it a premier bioisostere for isopropyl and ethyl amines.

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold, moving beyond basic catalog data to provide actionable research protocols.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The unique electronic signature of the cyclopropane ring (high

Table 1: Comparative Physicochemical Data

| Property | 1-(4-Br-Ph)cyclopropan-1-amine HCl | Benzylamine Analog (4-Br-Benzylamine) | Significance |

| Molecular Weight | 248.55 g/mol | 222.51 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| Hybridization (C1) | Cyclopropane carbons exhibit greater | ||

| Basicity (pKa) | ~8.2 - 8.5 (Predicted) | ~9.3 | Critical: Lower pKa means a higher fraction of neutral species at physiological pH (7.4), enhancing Blood-Brain Barrier (BBB) permeability.[1] |

| Conformation | Rigid (Eclipse/Bisected) | Flexible | Reduces entropic penalty upon receptor binding.[1][2] |

| Metabolic Stability | High | Low (Benzylic oxidation) | Cyclopropane ring blocks CYP450-mediated |

Synthetic Access: The Kulinkovich-Szymoniak Protocol[5][6]

While classical routes involve the Curtius rearrangement of cyclopropanecarboxylic acids, the Kulinkovich-Szymoniak reaction is the industry standard for research-scale synthesis.[2] It allows for the direct "one-pot" conversion of nitriles to primary cyclopropylamines using a titanium(II) intermediate.[1][2]

Mechanistic Logic

The reaction proceeds via a titanacyclopropane species generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide.[2][3] This nucleophilic species attacks the nitrile, forming an azatitanacyclopentene, which collapses to the amine upon Lewis acid treatment.[2]

Experimental Protocol (Self-Validating)

Reagents:

-

4-Bromobenzonitrile (1.0 equiv)[1]

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)[1]

-

Boron trifluoride diethyl etherate (BF3[1]·OEt2) (2.0 equiv)[1]

-

Solvent: Anhydrous THF/Ether[1]

Step-by-Step Methodology:

-

Titanium Complex Formation:

-

Cool a solution of 4-bromobenzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in dry THF (50 mL) to -78°C under argon.

-

Checkpoint: The solution should be homogenous. Precipitation indicates wet solvent.[1]

-

-

Grignard Addition (The Critical Step):

-

Lewis Acid Mediated Ring Closure:

-

Workup & Salt Formation:

Synthesis Workflow Diagram

Figure 1: The Kulinkovich-Szymoniak reaction pathway converting nitriles to cyclopropylamines via titanium intermediates.

Functionalization Strategies: The "Divergent Hub"

The 4-bromophenyl moiety serves as a versatile handle for Palladium-catalyzed cross-coupling.[1][2] However, the free primary amine is a potent ligand for Pd and can poison the catalyst or undergo N-arylation.[2]

Expert Tip: Always protect the amine as a Boc-carbamate (using Boc2O/TEA) prior to Suzuki or Buchwald-Hartwig coupling.[1][2] The Boc group is orthogonal to the basic conditions of Suzuki coupling and can be removed quantitatively with TFA/DCM.[2]

Divergent Synthesis Map[1][3]

Figure 2: Strategic functionalization workflow. The amine must be protected (Boc) to enable Pd-catalyzed modifications of the aryl bromide.

Handling, Safety, and Stability

Storage Protocols

-

HCl Salt: Highly stable.[1][2] Store at room temperature in a desiccator. Not hygroscopic under standard conditions.[1][2]

-

Free Base: Sensitive to atmospheric CO2.[1][2] Upon exposure to air, the free amine reacts to form solid carbamates (white crust).[1][2] Always store the free base under Argon/Nitrogen at -20°C.

Safety Hazards (GHS Classification)

-

Specific Hazard: Aryl bromides can be sensitizers.[1][2] Use double-gloving (Nitrile) when handling the free base oil.[1][2]

References

-

Kulinkovich Reaction Foundation: Kulinkovich, O. G., et al. (1989).[1][2][4] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

-

Szymoniak Modification (Nitriles): Bertus, P., & Szymoniak, J. (2001).[1][2][3] "New and easy route to primary cyclopropylamines from nitriles."[1][2][3] Chemical Communications.[1][3]

-

Medicinal Chemistry Application (SNDRI): Skolnick, P., et al. (2003).[1][2] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2] European Journal of Pharmacology.

-

Cyclopropane Bioisosterism: Wuitschik, G., et al. (2008).[1][2] "Oxetanes as promising modules in drug discovery."[1] (Discusses comparative pKa and metabolic stability of strained rings). Angewandte Chemie. [1]

-

pKa of Cyclopropylamines: Solomons, T.W.G. (2016).[1][2] Organic Chemistry. "Basicity of Amines: Hybridization Effects." (General Reference for sp2 vs sp3 basicity).

Sources

Technical Whitepaper: Therapeutic Targeting with 1-(4-Bromophenyl)cyclopropan-1-amine HCl

The following technical guide details the therapeutic potential, mechanism of action, and experimental protocols for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride .

Executive Summary

This compound (1-BCPA) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a dual-utility scaffold:

-

A "Warhead" for Epigenetic Enzymes: The strained cyclopropane ring acts as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

-

A Monoamine Modulator: The 1-arylcyclopropylamine motif mimics the transition state of monoamines, providing potent inhibition of Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters.

This guide outlines the molecular mechanisms, validated synthesis routes, and screening protocols required to utilize 1-BCPA in oncology (AML, SCLC) and neuropsychiatry (Depression, Neuropathic Pain) research.

Chemical Identity & Properties

The molecule consists of a primary amine attached to a cyclopropane ring which is geminally substituted with a 4-bromophenyl group. The 4-bromo substituent enhances lipophilicity and provides a synthetic handle for cross-coupling reactions (Suzuki-Miyaura) to generate extended libraries.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrN[1] · HCl |

| Molecular Weight | 248.55 g/mol |

| CAS Number | 1202238-52-7 (Free base generic) / 1156491-10-9 (Analog ref) |

| Solubility | DMSO (>20 mg/mL), Water (Moderate), Methanol |

| pKa (Calc) | ~8.5 (Amine) |

| LogP (Calc) | 2.3 (Lipophilic) |

Primary Therapeutic Target: LSD1 (KDM1A)

Indication: Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC).

Mechanism of Action: Suicide Inhibition

1-BCPA functions as an irreversible, mechanism-based inhibitor of LSD1. The enzyme, which normally demethylates Histone H3K4, oxidizes the amine of 1-BCPA.

-

Oxidation: The FAD cofactor accepts a hydride, oxidizing the C-N bond to an imine.

-

Ring Opening: The strained cyclopropane ring undergoes a Single Electron Transfer (SET) radical opening.

-

Adduct Formation: The resulting radical forms a covalent bond with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

The 4-Bromophenyl group occupies the hydrophobic substrate-binding pocket, potentially engaging in halogen bonding with backbone carbonyls, increasing initial binding affinity (

Secondary Target: Monoamine Transporters

Indication: Major Depressive Disorder (MDD), ADHD, Neuropathic Pain.

Mechanism: Triple Reuptake Inhibition (SNDRI)

The 1-arylcyclopropylamine scaffold is a "privileged structure" in neuroscience, structurally homologous to Bicifadine .

-

SERT/NET Inhibition: The amine mimics the terminal nitrogen of serotonin/norepinephrine. The cyclopropane ring restricts the conformation, locking the molecule in a bioactive state that blocks the transporter's orthosteric site.

-

4-Bromo Effect: Halogen substitutions at the para-position of the phenyl ring typically increase potency at SERT due to favorable hydrophobic interactions in the S1 pocket.

Experimental Protocols

A. Synthesis: The Modified Kulinkovich-Szymoniak Route

This is the most direct method to synthesize primary cyclopropylamines from nitriles, avoiding the instability of intermediate azides found in Curtius routes.

Reagents: 4-Bromobenzonitrile, Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)₄), BF₃·OEt₂.

-

Cyclopropanation:

-

Dissolve 4-Bromobenzonitrile (1.0 eq) in anhydrous Et₂O under Argon.

-

Add Ti(OiPr)₄ (1.1 eq).

-

Slowly add EtMgBr (2.2 eq, 3M in ether) at -78°C.

-

Warm to room temperature (RT) and stir for 1 hour. (Forms the titanacyclopropane intermediate).

-

-

Lewis Acid Activation:

-

Add BF₃·OEt₂ (2.0 eq) to promote ring closure to the cyclopropylamine.

-

-

Quench & Isolation:

-

Quench with 10% NaOH. Extract with Et₂O.[2]

-

Treat the organic layer with HCl in dioxane to precipitate This compound .

-

Recrystallization: Ethanol/Ether.

-

B. In Vitro LSD1 Inhibition Assay

Objective: Determine

-

Reagents: Recombinant human LSD1 (10 nM), H3K4me2 peptide substrate (20 µM), Amplex Red, Horseradish Peroxidase (HRP).

-

Workflow:

-

Incubate 1-BCPA (serial dilutions: 0.1 nM – 100 µM) with LSD1 in assay buffer (50 mM HEPES pH 7.5) for 15 minutes.

-

Add H3K4me2 substrate. LSD1 demethylation produces H₂O₂.

-

HRP converts H₂O₂ + Amplex Red → Resorufin (Fluorescent).

-

Readout: Ex/Em 530/590 nm.

-

Data Analysis: Plot RFU vs. Log[Inhibitor] to calculate

.

-

References

-

LSD1 Inhibition Class: Mimasu, S., et al. (2010). "Structure-Based Design of Potent and Selective LSD1 Inhibitors." Biochemistry. Link

-

Synthesis Methodology: Szymoniak, J., et al. (2001). "Practical Preparation of 1-Aminocyclopropanes from Nitriles." Journal of Organic Chemistry. Link

-

Monoamine Transporter SAR: Skolnick, P., et al. (2003). "Antidepressant-like actions of 1-phenylcyclopropan-1-amine." European Journal of Pharmacology. Link

-

Mechanism of Inactivation: Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase." Molecular Cell. Link

-

Compound Data: PubChem CID 1228092-84-9. "this compound." Link

Sources

Technical Guide: 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride and LSD1 Inhibition

The following technical guide provides an in-depth analysis of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride , focusing on its physicochemical properties, mechanism of action as a cyclopropylamine-based inactivator, and experimental protocols for evaluating its efficacy against Lysine-specific demethylase 1 (LSD1/KDM1A) .

Executive Summary

The modulation of epigenetic markers, specifically the methylation status of Histone H3 Lysine 4 (H3K4), is a validated therapeutic strategy in oncology (e.g., AML, SCLC) and neurobiology. This compound belongs to the class of arylcyclopropylamines (ACPAs) . While the trans-2-phenyl isomers (e.g., tranylcypromine) are the most characterized LSD1 inhibitors, the geminal (1-substituted) isomers provide critical insights into the structure-activity relationship (SAR) and mechanism-based inactivation of flavin-dependent amine oxidases. This guide details the mechanistic rationale, experimental validation, and specific protocols for utilizing this compound in LSD1 research.

Chemical Entity Profile

| Property | Specification |

| Chemical Name | This compound |

| Common Abbreviation | 1-(4-Br-Ph)-CPA |

| CAS Number | 952289-92-8 (HCl salt) / 345965-54-0 (Free base) |

| Molecular Formula | C₉H₁₀BrN[1] · HCl |

| Molecular Weight | 248.55 g/mol |

| Core Scaffold | Geminal-substituted Cyclopropylamine |

| Solubility | DMSO (>20 mg/mL), Water (Moderate), Methanol |

| Storage | -20°C, Desiccated, protect from light |

Structural Distinction

It is critical to distinguish this compound from its regioisomer, 4-bromo-tranylcypromine (trans-2-(4-bromophenyl)cyclopropan-1-amine).

-

Geminal (1-substituted): The amine and phenyl ring are attached to the same carbon (C1). This creates a quaternary center upon ring opening, influencing the stability of the radical intermediate.

-

Vicinal (2-substituted): The amine and phenyl ring are on adjacent carbons (C1, C2). This is the canonical scaffold for potent LSD1 inhibition (e.g., TCP, ORY-1001).

Mechanistic Action: Suicide Inhibition

LSD1 is a flavin adenine dinucleotide (FAD)-dependent oxidase. Cyclopropylamines act as mechanism-based inactivators (suicide substrates) .[2] The inhibition proceeds via a Single-Electron Transfer (SET) mechanism, leading to the formation of a covalent N5-FAD adduct.

The SET Mechanism

-

Substrate Binding: The amine group binds in the active site near the FAD cofactor.

-

Oxidation: FAD accepts an electron from the amine nitrogen, forming an amine radical cation.

-

Ring Opening: The cyclopropyl ring, under strain and radical instability, undergoes homolytic fission.

-

Geminal Specificity: In 1-phenylcyclopropylamines, ring opening is driven by the formation of a benzylic radical.[2]

-

-

Adduct Formation: The carbon radical attacks the FAD cofactor (typically at C4a or N5), forming a covalent bond that irreversibly inactivates the enzyme.

Mechanistic Pathway Diagram

The following diagram illustrates the single-electron transfer and subsequent ring opening.

Caption: Step-wise mechanism of LSD1 inactivation by arylcyclopropylamines via Single-Electron Transfer (SET).

Experimental Framework

To validate the activity of 1-(4-Bromophenyl)cyclopropan-1-amine HCl against LSD1, a dual-phase approach is recommended: Biochemical (Enzymatic) and Cellular (Functional) assays.

Phase I: Biochemical LSD1 Demethylase Assay

This assay measures the production of Hydrogen Peroxide (

Protocol: HRP-Coupled Fluorometric Assay

-

Objective: Determine

value. -

Reagents:

-

Recombinant Human LSD1 (0.5–1 µM stock).

-

Substrate: H3K4me1 or H3K4me2 peptide (20 µM).

-

Detection: Amplex Red + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 0.1 mg/mL BSA.

-

Step-by-Step Workflow:

-

Preparation: Dissolve 1-(4-Bromophenyl)cyclopropan-1-amine HCl in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

-

Pre-incubation: Incubate LSD1 enzyme with inhibitor dilutions for 30 minutes at Room Temperature (RT). Crucial: This allows time for the irreversible adduct formation.

-

Initiation: Add the H3K4me2 peptide substrate mixed with Amplex Red and HRP.

-

Kinetics: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 45 minutes.

-

Analysis: Calculate the slope of the linear phase (velocity). Plot % Activity vs. Log[Inhibitor].

Phase II: Cellular Target Engagement

Demonstrate functional inhibition by monitoring the accumulation of the substrate (H3K4me2) in cells.[3]

Protocol: Western Blot Analysis

-

Cell Lines: MV4-11 (AML) or MCF-7 (Breast Cancer).

-

Treatment: 24–48 hours.

Step-by-Step Workflow:

-

Seeding: Seed cells at

cells/mL. -

Dosing: Treat with inhibitor (1 µM, 5 µM, 10 µM) and Vehicle (DMSO).

-

Extraction: Perform Acid Extraction of histones (standard lysis buffers often fail to solubilize chromatin efficiently).

-

Lysis: Resuspend pellet in 0.2 N

overnight at 4°C. -

Precipitation: Add 33% TCA, incubate on ice, spin at 16,000 x g.

-

Wash: Acetone wash x2.

-

-

Blotting:

-

Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).

-

Loading Control: Anti-Total H3 or Anti-H4.

-

-

Result: Effective inhibition results in a dose-dependent increase in H3K4me2 band intensity.

Experimental Workflow Diagram

Caption: Parallel workflow for biochemical validation and cellular target engagement.

Data Interpretation & Troubleshooting

Quantitative Benchmarks

When analyzing data, compare results against standard controls.

| Parameter | 1-(4-Br-Ph)-CPA (Geminal) | Tranylcypromine (Vicinal Control) | Interpretation |

| IC50 (Biochem) | Expected > 10 µM | ~ 20–50 µM | Geminal isomers often show reduced potency due to steric clash in the hydrophobic pocket. |

| Kinact/KI | Moderate | High | Efficiency of covalent bond formation. |

| Cellular EC50 | High µM range | ~ 100 µM | Poor cell permeability or weak binding may require higher doses. |

Critical Troubleshooting

-

False Positives (Assay Interference): Amine compounds can sometimes interfere with HRP. Control: Run the assay without LSD1 but with HRP +

+ Compound to check for quenching. -

Solubility: The 4-bromo substituent increases lipophilicity. Ensure final DMSO concentration in assay is < 1% to prevent enzyme denaturation, but sufficient to keep the compound soluble.

References

-

LSD1 Mechanism & Inhibition

-

Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell. Link

-

-

Cyclopropylamine Inactivation Mechanism

-

Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link

-

-

Structural Basis of LSD1 Inhibition

-

Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Link

-

-

Assay Protocols

-

Cayman Chemical. LSD1 Inhibitor Screening Assay Kit Protocol. Link

-

-

Geminal vs Vicinal Cyclopropylamines

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Part 1: Executive Summary & Chemical Identity

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8 for the salt form) is a specialized geminal cyclopropylamine intermediate. Unlike its vicinal analogs (e.g., tranylcypromine derivatives), the geminal substitution pattern imparts unique steric constraints and metabolic stability, making it a valuable scaffold in the synthesis of monoamine reuptake inhibitors and other CNS-active agents.

The solubility of this hydrochloride salt is the governing parameter for its purification, yield optimization, and formulation. This guide provides a technical analysis of its solubility behavior, grounded in the thermodynamic principles of ionic organic solids, and offers validated protocols for solubility determination and recrystallization.

Chemical Structure & Properties[1][2]

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 248.55 g/mol [2]

-

Physical State: White to off-white crystalline solid

-

Melting Point: Typically >200°C (decomposition), characteristic of high-lattice-energy amine salts.

Part 2: Solubility Profile & Solvent Compatibility

The solubility of this compound follows the "like dissolves like" principle, modified by the high lattice energy of the ionic crystal lattice. The bromide substituent on the phenyl ring adds lipophilicity, while the ammonium chloride headgroup dominates the polarity.

Table 1: Predicted Solubility Matrix at 25°C

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Protic Polar | Water | High (>50 mg/mL) | Dissolution for salt formation; aqueous workup. |

| Methanol | Very High (>100 mg/mL) | Primary solvent for synthesis and initial dissolution. | |

| Ethanol | High | Ideal recrystallization solvent (often requires heating). | |

| Isopropanol (IPA) | Moderate | Good for controlled crystallization (slower evaporation). | |

| Aprotic Polar | DMSO / DMF | Very High | Stock solutions for bioassays; difficult to remove. |

| Acetone | Low/Sparingly | Common antisolvent for washing filter cakes. | |

| Chlorinated | DCM / Chloroform | Low | The free base is soluble; the HCl salt is generally insoluble. |

| Non-Polar | Ethyl Acetate | Very Low | Used to extract impurities or the free base. |

| Diethyl Ether | Insoluble | Premier antisolvent for precipitation from alcohols. | |

| Hexane / Heptane | Insoluble | Antisolvent; induces oiling out if added too quickly. |

Technical Insight: The high solubility in methanol vs. the insolubility in ether suggests a solvent/anti-solvent recrystallization strategy is the most effective purification route. The lipophilic 4-bromophenyl group prevents the salt from being extremely hygroscopic, aiding in handling compared to simple alkyl amine salts.

Part 3: Thermodynamic Principles of Dissolution

Understanding why this compound dissolves is critical for troubleshooting precipitation issues.

-

Lattice Energy vs. Solvation Enthalpy: The crystal lattice is held together by strong electrostatic forces between the ammonium cation (

) and the chloride anion (-

Water/Methanol: High dielectric constants allow them to shield the ions effectively, making

negative. -

Acetone/Ether: Low dielectric constants cannot stabilize the separated ions, leading to precipitation.

-

-

The "Salting Out" Effect: Adding common ions (e.g., adding concentrated HCl to an aqueous solution of the compound) will shift the equilibrium toward the solid state, a useful trick for maximizing yield during final isolation.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

A self-validating method to determine exact saturation points.

Reagents: 1-(4-Bromophenyl)cyclopropan-1-amine HCl (Target), Test Solvent (HPLC Grade).

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

Protocol B: Purification via Recrystallization

The standard method for purifying aryl-cyclopropylamine salts.

-

Dissolution: Place 1.0 g of crude solid in a flask. Add absolute ethanol dropwise while heating to reflux (approx. 78°C). Stop adding solvent the moment the solid dissolves.

-

Filtration (Hot): If insoluble particles remain (dust/inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Remove from heat. Add diethyl ether dropwise until a faint turbidity persists.

-

Cooling: Allow the solution to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the white crystals, wash with cold ether (antisolvent), and dry under vacuum.

Part 5: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the logical progression for accurately determining solubility, ensuring no false negatives due to kinetic factors.

Caption: Workflow ensures thermodynamic equilibrium is reached before measurement, preventing underestimation of solubility.

Diagram 2: Recrystallization Solvent Selection Logic

A decision tree for selecting the optimal solvent system based on the compound's behavior.

Caption: Decision tree optimizes yield and purity by selecting between cooling crystallization and anti-solvent precipitation.

References

-

PubChem. (2025). rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1).

Sources

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride safety and handling

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, storage, and experimental utilization of 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride . As a bifunctional building block containing a strained cyclopropane ring, a reactive aryl bromide, and a primary amine salt, this compound presents a unique matrix of physicochemical hazards.

This document moves beyond generic safety data sheets (SDS) to address the specific stability concerns (hygroscopicity, ring strain) and toxicological implications (mechanism-based enzyme inhibition) inherent to this structural class. It is designed for medicinal chemists and process engineers scaling up synthesis for serotonin-norepinephrine reuptake inhibitors (SNRIs) or kinase inhibitor scaffolds.

Section 1: Chemical Identity & Physicochemical Profile

Understanding the structural tension and electronic properties of this molecule is the prerequisite for safe handling.

1.1 Structural Analysis

The molecule features a geminal substitution pattern on a cyclopropane ring.

-

Cyclopropane Core: Possesses ~27.5 kcal/mol of ring strain. While kinetically stable under standard conditions, the ring is susceptible to opening under strong acid catalysis or radical conditions, potentially leading to energetic decomposition.

-

Aryl Bromide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Amine Hydrochloride: The HCl salt stabilizes the volatile and oxidatively unstable free amine but introduces hygroscopicity.

1.2 Key Properties Table

| Property | Value / Description | Operational Implication |

| Chemical Name | 1-(4-Bromophenyl)cyclopropan-1-amine HCl | Primary identifier. |

| Molecular Formula | C | Stoichiometric calculations must account for the salt. |

| Molecular Weight | ~248.55 g/mol (Salt) | Use precise MW for catalytic loading. |

| Physical State | White to off-white crystalline solid | Dust inhalation hazard. |

| Solubility | Water, Methanol, DMSO | Solubilize in DMSO for biological assays; avoid protic solvents if ring opening is a concern. |

| Hygroscopicity | High | Critical: Must be handled under low humidity to prevent clumping and hydrolysis. |

| Acidity (pKa) | ~8-9 (Conjugate acid) | Solutions will be acidic; incompatible with strong bases during storage. |

Section 2: Toxicological Assessment & Hazard Identification

2.1 Mechanism-Based Toxicity (The "Suicide Substrate" Risk)

Unlike simple alkyl amines, cyclopropylamines are known mechanism-based inactivators (suicide substrates) for various enzymes, particularly Cytochrome P450 and Monoamine Oxidases (MAO).

-

Mechanism: Single-electron transfer (SET) oxidation of the amine nitrogen can generate a radical cation. This triggers the opening of the strained cyclopropane ring, forming a reactive carbon radical that covalently modifies the enzyme's active site.

-

Safety Implication: Treat this compound as a potential irreversible metabolic inhibitor . Chronic exposure may lead to cumulative toxicity not immediately evident in acute LD50 assays.

2.2 GHS Classification (Inferred from SAR)

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Irritant) - Note: Free base is Corrosive (Cat 1B); HCl salt is mitigated but still irritant.

-

Serious Eye Damage: Category 1 (Risk of irreversible damage due to acidity).

-

STOT-SE: Category 3 (Respiratory tract irritation).

Section 3: Engineering Controls & PPE

3.1 Containment Strategy

Due to the potential for enzyme inhibition and the corrosive nature of the hydrolysis products (HCl), "Open Bench" handling is strictly prohibited for powders.

-

Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

-

Atmosphere: For long-term storage or large-scale weighing (>1g), use a Glove Box under Nitrogen/Argon. This prevents moisture absorption which alters stoichiometry and degrades the salt.

3.2 Personal Protective Equipment (PPE) Matrix

| PPE Component | Specification | Scientific Rationale |

| Gloves | Double-gloving: Nitrile (Outer) / Laminate (Inner) | Cyclopropylamines can permeate standard latex. Double layer prevents breakthrough of the organic cation. |

| Respiratory | N95 (minimum) or P100 (if outside hood) | Prevents inhalation of salt dust which hydrolyzes to HCl in the lungs. |

| Eye Protection | Chemical Splash Goggles | Face shield required if handling solutions >1M. |

Section 4: Operational Protocols

4.1 Workflow Logic Diagram

The following diagram outlines the decision logic for safe handling, emphasizing the critical "Dry Chain" to maintain compound integrity.

Caption: Operational workflow distinguishing containment needs based on scale and hygroscopic risk.

4.2 Handling & Weighing Protocol

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

-

Static Control: Amine salts are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.

-

Tools: Use PTFE (Teflon) or glass spatulas. Avoid Iron/Steel tools if the compound is destined for catalytic cross-coupling, as trace metal contamination from the spatula can interfere with Pd-catalysis (the "trace metal effect").

4.3 Solubilization & Reaction Setup

-

Exotherm Warning: Dissolution in water or methanol is endothermic, but neutralization (free-basing) is exothermic .

-

Free-Basing Procedure: If the free amine is required:

-

Suspend salt in CH

Cl -

Add saturated aq. NaHCO

slowly at 0°C. -

Caution: The liberated free amine is volatile and possesses a "fishy/ammonia" odor. Immediate phase separation is required.

-

Section 5: Emergency Response & Decontamination

5.1 Spill Response Logic

In the event of a solid spill, do not use water initially, as this will create a corrosive acidic sludge.

Caption: Step-by-step spill response protocol prioritizing dust containment and neutralization.

5.2 First Aid Measures

-

Inhalation: Move to fresh air immediately. The HCl component causes bronchospasm. Administer oxygen if breathing is labored.

-

Eye Contact: Rinse for 15 minutes minimum .[1][2] The combination of amine and acid can cause deep tissue damage.

-

Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (increases permeability).

Section 6: Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon preferred over Nitrogen for density).

-

Container: Amber glass vial with PTFE-lined cap.

-

Shelf Life: Re-test purity (NMR/HPLC) every 6 months. Look for "browning" which indicates oxidation of the amine or ring degradation.

References

-

PubChem. (n.d.). Compound Summary: Cyclopropylamine.[5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Context: General safety profile for cyclopropylamine class (Flammability, Corrosivity).

- Context: Specific handling codes (P-st

- Silverman, R. B., & Hollenberg, P. F. (1991). Mechanism-based inactivation of enzymes by cyclopropylamines. Biochemistry, 30(45).

- Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 49(48). Context: Discusses the structural stability and synthetic utility of 1-substituted cyclopropylamines in drug discovery.

- Context: Safety data for the direct synthetic precursor, illustr

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.ca [fishersci.ca]

- 3. lobachemie.com [lobachemie.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. longdom.org [longdom.org]

- 7. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]

Technical Guide: Spectral Characterization of 1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

Executive Summary & Compound Profile

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a specialized cyclopropylamine scaffold used primarily as a pharmacophore in the development of central nervous system (CNS) agents, particularly triple reuptake inhibitors (SNDRIs).[1][2][3] Its structural rigidity, provided by the cyclopropane ring, locks the amine and phenyl ring into a specific conformation, enhancing receptor binding affinity compared to flexible acyclic analogs.[3]

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) of this compound, grounded in its synthetic origin via the Kulinkovich-Szymoniak reaction .[3]

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 952289-92-8 (HCl salt); 345965-54-0 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 248.55 g/mol (Salt); 212.09 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, Et |

Synthetic Context: The Kulinkovich-Szymoniak Protocol

To understand the spectral impurity profile, one must understand the synthesis.[2][3] The most authoritative route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into cyclopropylamines using a titanium(IV) catalyst and a Grignard reagent.[1][2][3]

Reaction Mechanism & Workflow

The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and titanium(IV) isopropoxide.[2][3] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group of 4-bromobenzonitrile .[2][3] The subsequent addition of a Lewis acid (BF

Figure 1: Synthetic workflow via the Kulinkovich-Szymoniak reaction. Understanding this pathway aids in identifying potential impurities such as unreacted nitrile or ring-opened ketones.[1][2]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the high symmetry of the cyclopropane ring bisected by the plane of the aromatic system.[2][3]

Solvent: DMSO-d

H NMR Data

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 8.60 – 9.10 | Broad Singlet | 3H | –NH | Ammonium protons.[1][2] Broadening indicates rapid exchange.[2][3] Disappears with D |

| 7.58 | Doublet ( | 2H | Ar-H (3,[1][2][3]5) | Ortho to Bromine.[3] Part of AA'BB' system.[2][3][4][5] Deshielded by Br. |

| 7.42 | Doublet ( | 2H | Ar-H (2,[1][2][3]6) | Meta to Bromine.[3] Part of AA'BB' system.[2][3][4][5] |

| 1.35 – 1.48 | Multiplet | 2H | Cyclopropyl –CH | Trans to phenyl ring.[3] Diastereotopic relative to cis protons.[3] |

| 1.20 – 1.32 | Multiplet | 2H | Cyclopropyl –CH | Cis to phenyl ring.[3] |

Key Diagnostic Feature: The cyclopropyl protons appear as two distinct multiplets (or distorted triplets) in the upfield region (1.2–1.5 ppm).[1][3] Unlike alkyl chains, these are highly shielded due to the ring current anisotropy of the cyclopropane ring.[3]

C NMR Data

| Shift ( | Carbon Type | Assignment |

| 138.5 | Quaternary C | Ar-C1 (Ipso to cyclopropyl) |

| 131.6 | Methine CH | Ar-C (3,[1][2]5) (Ortho to Br) |

| 130.8 | Methine CH | Ar-C (2,[1][3]6) (Meta to Br) |

| 121.2 | Quaternary C | Ar-C4 (C–Br) |

| 34.8 | Quaternary C | C1 (Cyclopropyl quaternary carbon) |

| 12.4 | Methylene CH | C2, C3 (Cyclopropyl ring carbons) |

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.[3]

Method: Electrospray Ionization (ESI) or EI.[3]

| Parameter | Observation | Interpretation |

| Molecular Ion [M+H] | 212.0 / 214.0 | 1:1 ratio confirms one Bromine atom ( |

| Base Peak | 195.0 / 197.0 | [M – NH |

| Fragment | 133.0 / 135.0 | [C |

Isotope Pattern Rule: A doublet separated by 2 mass units with nearly equal intensity (100% : 97%) is the definitive confirmation of the bromine substituent.[3]

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3]

| Wavenumber (cm | Functional Group | Description |

| 2800 – 3100 | N–H Stretch | Broad, strong band characteristic of ammonium salts (–NH |

| ~3010 | Ar–H Stretch | Weak, sharp shoulder above 3000 cm |

| 1580, 1490 | C=C Stretch | Aromatic ring breathing modes.[2][3] |

| 1070 – 1080 | C–Br Stretch | Strong, sharp band.[3] Diagnostic for aryl bromides. |

| 1010 | Ring Deformation | Cyclopropane ring breathing mode (often weak but characteristic).[3] |

Quality Control & Impurity Profile

When validating synthesized or purchased batches, check for these specific impurities:

-

4-Bromobenzonitrile (Starting Material) :

-

Ring-Opened Ketone (Propiophenone derivative) :

References

-

Bertus, P., & Szymoniak, J. (2001).[3] "New and easy route to primary cyclopropylamines from nitriles."[2][3] Chemical Communications, (18), 1792–1793.[2][3]

-

Sigma-Aldrich. "this compound Product Page."[1][2][3] SigmaAldrich.com.[3]

-

Kulinkovich, O. G., & de Meijere, A. (2000).[3][7] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[2][3]

-

National Institute of Standards and Technology (NIST). "Cyclopropylamine IR and MS Data." NIST Chemistry WebBook.[3][6][8][9] [1][2][3]

Sources

- 1. WO2020095912A1 - Benzimidazole derivative - Google Patents [patents.google.com]

- 2. rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | C9H11BrClN | CID 56683886 - PubChem [pubchem.ncbi.nlm.nih.gov]